![molecular formula C22H20N6O3S B2686778 ethyl 4-[({[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 886939-19-1](/img/structure/B2686778.png)
ethyl 4-[({[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a pyrrole ring, and a 1,2,4-triazole ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of nitrogen in the rings would likely result in a molecule with several resonance structures .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For this compound, we can expect that it would be solid at room temperature, and due to the presence of several polar functional groups, it would likely be soluble in polar solvents .
Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Researchers have explored the asymmetric intramolecular Michael reaction of acyclic compounds to construct chiral building blocks for enantioselective alkaloid synthesis. This process involves generating versatile chiral building blocks, such as pyrrolidine and piperidine derivatives, with moderate to excellent optical yields. These findings highlight the compound's role in the synthesis of complex molecules and its potential application in medicinal chemistry and drug development (Hirai et al., 1992).
Molecular Docking and Biological Evaluation
A study on FT-IR, FT-Raman spectra, and molecular docking of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate revealed the compound's stability due to hyperconjugative interactions and charge delocalization. Molecular docking studies suggested that the compound might exhibit inhibitory activity against specific inhibitors, indicating its potential use in drug discovery and development (El-Azab et al., 2016).
Synthesis of Heterocyclic Systems
The synthesis and characterization of new quinazolines as potential antimicrobial agents were achieved by reacting ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with various reagents. This research underscores the compound's utility in creating novel molecules with potential antimicrobial properties, which could be crucial for addressing antibiotic resistance (Desai et al., 2007).
Novel Heterocyclic Derivatives Synthesis
Another study focused on the one-pot, solvent-free microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. This method highlights an efficient, environmentally friendly approach to synthesizing poly-functionalized tri-heterocyclic benzothiazole derivatives, showcasing the compound's versatility in organic synthesis and its contribution to green chemistry (Bhoi et al., 2016).
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3S/c1-2-31-21(30)16-8-10-17(11-9-16)24-19(29)15-32-22-26-25-20(18-7-3-4-12-23-18)28(22)27-13-5-6-14-27/h3-14H,2,15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIJOMJPBMZEIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[({[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate |
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